molecular formula C14H20N2O2 B7473772 N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide

N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7473772
M. Wt: 248.32 g/mol
InChI Key: YGSHWANEAADXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, commonly known as Meclofenoxate, is a nootropic drug that has been widely used in scientific research. It was first synthesized in the 1950s by scientists at the French pharmaceutical company, Union Chimique Belge (UCB). Meclofenoxate is a derivative of dimethylaminoethanol (DMAE) and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of Meclofenoxate is not fully understood. It is believed to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and learning. Meclofenoxate may also enhance the uptake of glucose and oxygen by brain cells, which can improve cognitive function.
Biochemical and Physiological Effects:
Meclofenoxate has been shown to have a range of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve memory and learning. Meclofenoxate may also enhance the uptake of glucose and oxygen by brain cells, which can improve cognitive function. In addition, Meclofenoxate has been shown to have antioxidant properties, which can protect brain cells from damage.

Advantages and Limitations for Lab Experiments

Meclofenoxate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Meclofenoxate has also been extensively studied, and its effects on cognitive function are well-documented. However, there are some limitations to the use of Meclofenoxate in lab experiments. It can be difficult to control for individual differences in response to the drug, and the long-term effects of Meclofenoxate on cognitive function are not well-understood.

Future Directions

There are several future directions for research on Meclofenoxate. One area of interest is the potential therapeutic effects of Meclofenoxate in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new derivatives of Meclofenoxate that may have improved cognitive-enhancing properties. Finally, there is a need for further studies to investigate the long-term effects of Meclofenoxate on cognitive function.

Synthesis Methods

The synthesis of Meclofenoxate involves the reaction of DMAE with 4-methylcyclohexanone and pyridine-2-carboxylic acid. The reaction takes place in the presence of a catalyst and results in the formation of Meclofenoxate. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

Meclofenoxate has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. Meclofenoxate has also been investigated for its potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-5-7-12(8-6-11)15-13(17)10-16-9-3-2-4-14(16)18/h2-4,9,11-12H,5-8,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSHWANEAADXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide

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